What is the chemical structure of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
What is the chemical structure of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
The Chemical Architecture and Photophysics of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- An In-Depth Technical Guide on Synthesis, Conformational Dynamics, and Sensor Applications
Executive Summary
As a Senior Application Scientist, I approach the design of conjugated organic materials not merely as chemical synthesis, but as the engineering of electronic architectures. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS No. 289636-45-9)[1][2] represents a highly specialized class of structurally rigid 2,6-distyrylpyridine analogues. By replacing the terminal phenyl rings with electron-rich furan heterocycles, this molecule establishes a unique donor-π-acceptor (D-π-A) framework[3]. This guide deconstructs the structural causality, photophysical behavior, and synthetic methodologies required to leverage this molecule in advanced optoelectronics, pH sensing, and heavy metal coordination.
Part 1: Structural Dynamics & Conformational Control
The molecular formula for this compound is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol [2]. Its core architecture consists of a central electron-deficient pyridine ring flanked by two electron-rich furan rings connected via vinyl linkages.
The most critical structural feature dictating its utility is its E,E-stereochemistry (trans, trans-configuration)[4]. In solution, the molecule's geometry is governed by rotameric equilibria. However, the central pyridine nitrogen acts as a hydrogen-bond acceptor, forming non-covalent intramolecular interactions (N···H–C) with the adjacent vinylic protons[3].
The Causality of Planarity: This intramolecular hydrogen bonding is not a mere structural curiosity; it is the thermodynamic driver that locks the molecule into its most planar conformation[3][5]. By minimizing steric hindrance and forcing the furan rings, vinyl bonds, and pyridine core into a single plane, the molecule achieves maximum π-orbital overlap. This extended π-conjugation is the direct cause of its high fluorescence quantum yield and its viability as a photophysical probe[4].
Part 2: Photophysical Properties & Acidochromism
The photophysical signature of 2,6-bis[2-(2-furanyl)ethenyl]pyridine is highly sensitive to its microenvironment, making it a powerful analytical tool.
Positive Fluorosolvatochromism
The molecule exhibits significant positive fluorosolvatochromism[4][5]. When transitioning from non-polar (aprotic) to polar solvents, the emission spectrum undergoes a pronounced red-shift. This occurs because the excited state possesses a higher dipole moment than the ground state, driven by Intramolecular Charge Transfer (ICT) from the furan oxygen (donor) to the pyridine nitrogen (acceptor)[5]. Polar solvents stabilize this highly polarized excited state, lowering its energy and shifting the emission to longer wavelengths.
Acidochromic Logic
The central pyridine ring acts as a Lewis base[6]. When exposed to an acidic microenvironment (pH < pKₐ), the pyridine nitrogen undergoes protonation to form a pyridinium cation[3]. This protonation drastically increases the electron-withdrawing strength of the central core, hyper-activating the push-pull D-π-A system[7]. The result is a distinct colorimetric change (red-shifted absorption) and a modulation of fluorescence (often quenching or shifting), allowing the molecule to act as a ratiometric pH sensor[3].
Caption: Acidochromic mechanism driven by pyridine protonation and enhanced ICT.
Part 3: Quantitative Data Summary
To facilitate rapid comparison for assay development, the core quantitative and functional parameters are summarized below:
| Parameter | Value / Characteristic | Analytical Relevance |
| CAS Registry Number | 289636-45-9 | Unique identifier for procurement and database cross-referencing[1]. |
| Molecular Formula | C₁₇H₁₃NO₂ | Determines exact mass (263.29 g/mol ) for HRMS validation[2]. |
| Stereochemical Configuration | (E,E)-isomer | Essential for extended π-conjugation and planar geometry[4]. |
| Photophysical Trait | Positive Fluorosolvatochromism | Emission red-shifts in polar solvents due to excited-state stabilization[5]. |
| Acidochromic Target | Pyridine Nitrogen | Protonation alters ICT, enabling pH sensing in biological or environmental samples[3]. |
| Coordination Target | Pyridine N / Furan O | Acts as a Lewis base for heavy metal ion complexation[6]. |
Part 4: Experimental Protocol – Stereoselective Synthesis
To harness the properties described above, the synthesis must yield the pure (E,E)-isomer. While Knoevenagel condensations are common, I mandate the use of the Horner-Wadsworth-Emmons (HWE) olefination for this workflow. The HWE reaction provides strict thermodynamic control, heavily favoring the trans (E) alkene[8]. Any (Z)-isomer contamination introduces steric clashes that break the planar π-conjugation, severely quenching fluorescence[4].
Self-Validating HWE Protocol
Objective: Synthesize E,E-2,6-bis[2-(2-furanyl)ethenyl]pyridine from 2,6-pyridinedicarboxaldehyde.
Step 1: Carbanion Generation (Activation)
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Action: Flame-dry a Schlenk flask under argon. Dissolve diethyl (furan-2-ylmethyl)phosphonate (2.2 equiv) in anhydrous THF and cool to 0 °C. Add potassium tert-butoxide (t-BuOK, 2.5 equiv) dropwise. Stir for 30 minutes.
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Causality: t-BuOK is a strong, sterically hindered base. It quantitatively deprotonates the acidic methylene group of the phosphonate without acting as a nucleophile, preventing unwanted side reactions with the ester groups.
Step 2: Electrophilic Addition
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Action: Slowly cannulate a solution of 2,6-pyridinedicarboxaldehyde (1.0 equiv) in anhydrous THF into the activated carbanion mixture at 0 °C.
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Causality: Slow addition at low temperatures prevents local stoichiometric imbalances, minimizing mono-substituted byproducts and suppressing exothermic degradation.
Step 3: Olefination & Propagation
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Action: Remove the ice bath, allowing the reaction to warm to room temperature (25 °C). Stir for 12 hours.
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Causality: The initial nucleophilic attack forms an oxaphosphetane intermediate. Warming the reaction provides the activation energy required for the cycloreversion of the oxaphosphetane. The elimination of the dialkyl phosphate byproduct is thermodynamically driven to exclusively form the (E)-alkene due to steric minimization in the transition state.
Step 4: Workup & Isolation
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Action: Quench with deionized water. Extract the aqueous layer with dichloromethane (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate).
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Validation: The product fraction must exhibit a distinct retention factor (Rf) and fluoresce brightly under 365 nm UV light. ¹H-NMR must confirm the trans-alkene protons (typically doublets with a coupling constant J ≈ 15–16 Hz)[7].
Caption: Workflow of the Horner-Wadsworth-Emmons synthesis for the (E,E)-isomer.
Part 5: Applications in Advanced Materials
The precise engineering of this molecule opens several avenues for advanced applications:
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Biological pH Probes: Because the pKₐ of the central pyridine ring can be tuned via substitution, these molecules are highly effective as fluorescent probes for mapping acidic microenvironments, such as solid tumors (which typically exhibit a pH of ~5.0 compared to physiological pH 7.4)[7].
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Heavy Metal Ion Sensors: The combination of the Lewis basic pyridine nitrogen and the furan oxygen atoms creates a chelating pocket. When incorporated into chemically modified electrodes or polyazulene-based materials, this compound acts as an excellent ligand for the electrochemical detection of heavy metal ions[6].
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Nonlinear Optics (NLO): The highly polarizable D-π-A structure makes this compound a strong candidate for nonlinear optical materials, useful in advanced photonics and telecommunications[8].
Sources
- 1. evitachem.com [evitachem.com]
- 2. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- | 289636-45-9 | Benchchem [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. dspace.udpu.edu.ua [dspace.udpu.edu.ua]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
